2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S2/c17-14-4-2-1-3-13(14)15(21)19-11-5-7-12(8-6-11)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTDLLVNLZOGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the benzamide or thiazole rings .
Scientific Research Applications
2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The thiazole ring can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with critical biological processes is well-documented.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent positions, halogen type, or heterocyclic modifications. Below is a systematic comparison based on evidence:
Positional Isomers
- 3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (): This isomer substitutes bromine at the 3-position of the benzamide. For example, the 2-bromo derivative may exhibit better steric compatibility with hydrophobic pockets in target proteins compared to the 3-bromo analog .
Halogen Substitutions
- 2-Fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide ():
Replacing bromine with fluorine reduces steric bulk and increases electronegativity. Fluorine’s smaller size and strong electron-withdrawing effects may enhance metabolic stability but reduce lipophilicity compared to bromine . - This substitution could reduce bioavailability due to higher polarity but enhance interactions with electron-rich biological targets .
Heterocyclic Modifications
- 4-{[(2R,6S)-2,6-Dimethyl-4-morpholinyl]sulfonyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide ():
Incorporation of a morpholine sulfonyl group adds conformational rigidity and basicity. The morpholine ring may improve aqueous solubility compared to the parent compound, impacting pharmacokinetics . - 2-Bromo-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide (): Replacing thiazole with a pyrimidine ring alters hydrogen-bonding capacity. Pyrimidine’s larger π-system may enhance stacking interactions but reduce thiazole-specific bioactivity (e.g., anti-inflammatory effects noted in thiazole derivatives ) .
Sulfonamide-Linked Derivatives
- 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): This compound lacks the brominated benzamide but retains the thiazole sulfonamide group.
Data Table: Key Structural and Property Comparisons
Research Findings and Implications
- Synthetic Accessibility : Brominated benzamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions, as seen in ’s protocols for sulfonamide-linked triazoles .
- Spectroscopic Trends : IR spectra of sulfonamide derivatives (e.g., νC=S at ~1250 cm⁻¹ in ) confirm tautomeric stability, which is critical for maintaining bioactivity .
Biological Activity
2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest due to its potential biological activities. This paper explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13BrN3O3S2
- Molecular Weight : 359.4 g/mol
- CAS Number : 101117-92-4
The compound contains a thiazole ring and a sulfonamide moiety, which are known for their biological relevance, particularly in antibacterial and anticancer activities.
Antibacterial Activity
Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antibacterial properties. For instance, derivatives of thiazole have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Anticancer Potential
Studies have suggested that benzamide derivatives may inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through caspase activation .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Binding : Interaction with specific receptors can lead to altered cellular responses, promoting apoptosis in malignant cells.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds significantly inhibited the growth of Staphylococcus aureus, with MIC values comparable to established antibiotics .
Study 2: Cancer Cell Line Analysis
In a separate investigation focusing on anticancer properties, researchers tested the effects of benzamide derivatives on human cancer cell lines. The findings indicated that these compounds could effectively reduce cell viability and induce apoptosis through the activation of caspase pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrN3O3S2 |
| Molecular Weight | 359.4 g/mol |
| Antibacterial MIC | 3.12 - 12.5 µg/mL |
| Anticancer IC50 | Varies by cell line |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the sulfonamide bridge by reacting 4-aminophenylsulfonamide with 1,3-thiazol-2-amine under controlled pH (7–9) and temperature (60–80°C), using triethylamine as a base .
- Step 2 : Bromination of the benzamide precursor using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C to ensure regioselectivity .
- Step 3 : Final coupling via acylation, employing EDCI/HOBt as coupling agents in DMF to attach the brominated benzamide to the sulfonamide-thiazole intermediate .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is used to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the thiazole ring (δ 7.5–8.0 ppm for aromatic protons) and sulfonamide NH (δ 10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 450.02 (M+H) .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (1680 cm), S=O (1340 cm), and N-H bend (1540 cm) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure?
- Crystallization : Slow evaporation from DMSO/water yields single crystals suitable for diffraction studies.
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement with SHELX :
- SHELXD : Solve the phase problem via dual-space methods for non-centrosymmetric structures.
- SHELXL : Refine anisotropic displacement parameters and validate H-bonding networks (e.g., N–H···O interactions between sulfonamide and carbonyl groups) .
Q. How can researchers address contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial IC values (e.g., 2.5 μM vs. 15 μM) may arise from assay conditions.
- Resolution Strategies :
- Standardized Assays : Use CLSI guidelines for MIC testing, ensuring consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .
- Mechanistic Studies : Use SPR or ITC to quantify binding affinity to target enzymes (e.g., dihydrofolate reductase), resolving potency disputes .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?
- Variable Substituents : Synthesize analogs with modifications at:
- Bromine position : Replace Br with Cl or I to assess halogen bonding effects .
- Thiazole ring : Introduce methyl or phenyl groups to probe steric effects on enzyme binding .
- Biological Testing :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition) with IC determination .
- Cellular Uptake : Radiolabel the compound (C) to quantify permeability in Caco-2 cell monolayers .
- Computational Modeling : Perform docking simulations (AutoDock Vina) against crystallographic targets (PDB: 3ERT) to predict binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
